molecular formula C11H7BrN2S B14866976 6-Bromo-2-(thiophen-3-yl)imidazo[1,2-a]pyridine

6-Bromo-2-(thiophen-3-yl)imidazo[1,2-a]pyridine

Cat. No.: B14866976
M. Wt: 279.16 g/mol
InChI Key: ARVKCDWQQOBFGK-UHFFFAOYSA-N
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Description

6-Bromo-2-(thiophen-3-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that features a bromine atom, a thiophene ring, and an imidazo[1,2-a]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(thiophen-3-yl)imidazo[1,2-a]pyridine typically involves multi-step reactions. One common method includes the cyclization of 2-aminopyridine derivatives with thiophene-3-carboxaldehyde in the presence of a brominating agent such as N-bromosuccinimide (NBS). The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(thiophen-3-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, sulfoxides, sulfones, and fused heterocyclic compounds.

Scientific Research Applications

6-Bromo-2-(thiophen-3-yl)imidazo[1,2-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2-(thiophen-3-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, in anti-tuberculosis research, it has been shown to inhibit the activity of key enzymes involved in bacterial cell wall synthesis. The bromine atom and the thiophene ring play crucial roles in binding to the active sites of these enzymes, thereby disrupting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-(thiophen-3-yl)imidazo[1,2-a]pyridine is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential interactions with biological targets. The thiophene ring also contributes to its electronic properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C11H7BrN2S

Molecular Weight

279.16 g/mol

IUPAC Name

6-bromo-2-thiophen-3-ylimidazo[1,2-a]pyridine

InChI

InChI=1S/C11H7BrN2S/c12-9-1-2-11-13-10(6-14(11)5-9)8-3-4-15-7-8/h1-7H

InChI Key

ARVKCDWQQOBFGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1Br)C3=CSC=C3

Origin of Product

United States

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